Lipophilicity Advantage (XLogP3) Over Primary Benzenesulfonamide Analogs
The target compound displays an XLogP3 of 3.3 , which is 1.2 log units higher than that of 2-bromo-5-(trifluoromethyl)benzenesulfonamide (XLogP = 2.1), a primary sulfonamide that lacks N-alkylation . This difference indicates that N-isopropylation markedly increases the partition coefficient, which is expected to translate into higher membrane permeability and potentially improved oral absorption characteristics in drug-discovery settings [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: XLogP = 2.1 |
| Quantified Difference | ΔXLogP ≈ +1.2 (target more lipophilic) |
| Conditions | Computational prediction (XLogP3 algorithm); values from vendor and database entries |
Why This Matters
A 1.2-log-unit higher XLogP directly affects compound ranking in early-stage permeability screens and can drive the selection of the N-isopropyl derivative over the primary sulfonamide when moderate-to-high lipophilicity is a design criterion.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
